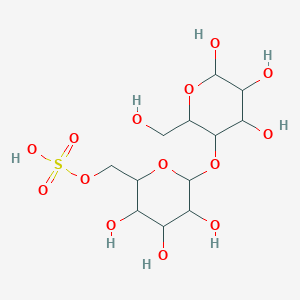
5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of 5-Aminolevulinic acid, which is a non-protein amino acid playing a crucial role in the biosynthesis of heme. The stable isotopes, carbon-13 and nitrogen-15, are incorporated into the molecule to facilitate various analytical and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves the incorporation of stable isotopes into the 5-Aminolevulinic acid molecule. The process typically starts with the precursor compounds labeled with carbon-13 and nitrogen-15. The reaction conditions are carefully controlled to ensure the incorporation of these isotopes without altering the chemical properties of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often provided as a hydrochloride salt to enhance stability and solubility.
化学反应分析
Types of Reactions: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt is used in stable isotope labeling studies to trace metabolic pathways and study reaction mechanisms.
Biology: In biological research, it is used to study the biosynthesis of heme and other porphyrins. The stable isotopes allow for precise tracking of the compound in metabolic studies.
Medicine: The compound is used in photodynamic therapy research for treating conditions like actinic keratosis. It helps in visualizing and targeting cancerous cells.
Industry: In industrial applications, it is used in the production of stable isotope-labeled compounds for various analytical purposes, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves its role as a precursor in the biosynthesis of heme. It is converted into protoporphyrin IX, which then chelates with iron to form heme. This process is crucial for the function of hemoproteins, including hemoglobin and cytochromes. The stable isotopes allow researchers to track and study this pathway in detail.
相似化合物的比较
5-Aminolevulinic Acid Hydrochloride: The non-labeled version of the compound.
δ-Aminolevulinic Acid-13C2,15N Hydrochloride: Another isotope-labeled variant.
5-Amino-4-oxopentanoic Acid-13C2,15N Hydrochloride: A structurally similar compound with slight variations in labeling.
Uniqueness: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 and nitrogen-15 allows for precise and accurate analysis in various research applications.
属性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
170.57 g/mol |
IUPAC 名称 |
5-(15N)azanyl-4-oxo(4,5-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1,4+1,6+1; |
InChI 键 |
ZLHFONARZHCSET-MBIZCHBVSA-N |
手性 SMILES |
C(C[13C](=O)[13CH2][15NH2])C(=O)O.Cl |
规范 SMILES |
C(CC(=O)O)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)


![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)

